N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

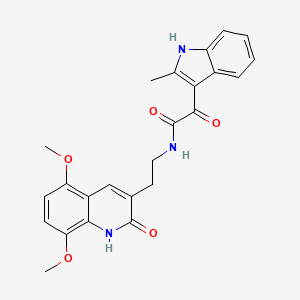

This compound is a hybrid molecule combining a 5,8-dimethoxy-substituted 2-oxo-1,2-dihydroquinoline moiety linked via an ethyl group to a 2-methylindole-3-yl-oxoacetamide scaffold. The ethyl linker bridges this system to a 2-oxoacetamide group, which is further substituted with a 2-methylindole moiety. The methyl group on the indole nitrogen likely enhances lipophilicity, and the oxoacetamide group provides a planar, polarizable region for molecular interactions.

Propriétés

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c1-13-20(15-6-4-5-7-17(15)26-13)22(28)24(30)25-11-10-14-12-16-18(31-2)8-9-19(32-3)21(16)27-23(14)29/h4-9,12,26H,10-11H2,1-3H3,(H,25,30)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVKDSQCBHBWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCC3=CC4=C(C=CC(=C4NC3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a quinoline derivative fused with an indole moiety, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₅N₃O₄. The presence of methoxy, carbonyl, and indole functional groups suggests a potential for significant biological interactions.

1. Anticancer Activity

Research indicates that quinoline derivatives similar to this compound exhibit notable anticancer properties. For instance:

The specific mechanisms may involve the inhibition of key signaling pathways that regulate cell survival and proliferation. For example, studies have shown that certain compounds can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its structural components. Compounds containing indole and quinoline structures have been reported to inhibit cyclooxygenase (COX) enzymes:

| Compound | COX Inhibition | Reference |

|---|---|---|

| Indole Derivatives | COX-1 and COX-2 Inhibition | |

| Quinoline Derivatives | Selective COX inhibition |

Inhibition of these enzymes can reduce the production of pro-inflammatory mediators such as prostaglandins, thus alleviating inflammation.

3. Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been observed that derivatives with similar structures can exhibit activity against various pathogens:

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibition of growth in Staphylococcus aureus | |

| Fungi | Antifungal activity against Candida species |

These activities may arise from the compounds' ability to disrupt cellular processes in microbes or inhibit essential enzymes.

Case Studies

Several studies have explored the biological activity of compounds related to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(2-methyl-1H-indol-3-yloxy)-2-acetamide:

- Anticancer Study : A study demonstrated that a related quinoline derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways .

- Anti-inflammatory Study : Another research highlighted the ability of indole derivatives to reduce inflammation in animal models by inhibiting COX enzymes and reducing inflammatory cytokines .

Applications De Recherche Scientifique

Key Structural Features

| Feature | Description |

|---|---|

| Quinoline Core | Provides a scaffold for biological activity. |

| Indole Moiety | Known for its role in various pharmacological effects. |

| Functional Groups | Methoxy and carbonyl groups enhance reactivity and solubility. |

Biological Activities

Research indicates that compounds similar to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibit significant biological activities including:

-

Anticancer Properties :

- Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines.

- Specific studies suggest that quinoline derivatives can interact with cellular pathways involved in cancer progression.

-

Anti-inflammatory Effects :

- The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

-

Antimicrobial Activity :

- Similar derivatives have demonstrated effectiveness against a range of pathogens, suggesting potential utility in treating infectious diseases.

Case Study 1: Anticancer Activity

A study conducted on related quinoline derivatives revealed their ability to inhibit the growth of A549 lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The study highlights the potential of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(2-methyl-1H-indol-3-y)-2-oxoacetamide as a lead compound for developing new anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

Research on indole derivatives has shown their capacity to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This suggests that N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-y)ethyl)-2-(2-methyl-1H-indol-3-y)-2-oxoacetamide could be explored for therapeutic applications in chronic inflammatory conditions .

Common Synthetic Route

-

Formation of Quinoline Derivative :

- Starting from appropriate precursors through cyclization reactions.

-

Indole Integration :

- Coupling reactions with indole derivatives to form the final product.

-

Purification :

- Employing chromatography techniques to isolate the desired compound with high purity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of indol-3-yl-oxoacetamide derivatives. Below is a comparative analysis with structurally related analogs from the literature:

Key Observations:

Quinoline vs. Adamantane Substitution: The target compound’s 5,8-dimethoxyquinoline core differentiates it from adamantane-containing analogs (e.g., compounds 5h ). Adamantane introduces significant hydrophobicity and steric bulk, whereas the methoxyquinoline may enhance π-π stacking and hydrogen-bonding capacity.

Conversely, oxoacetamide derivatives (e.g., compound 2b ) retain a planar, polarizable motif favorable for target engagement.

Indole Substitutions :

- The 2-methylindole in the target compound contrasts with furan-substituted (compound 4 ) or methoxy-substituted indoles (compound 2b ). Methyl groups typically enhance lipophilicity, while methoxy or furan groups may improve solubility or electronic interactions.

Synthetic Feasibility: High yields (>85%) are achievable for adamantane-containing analogs (e.g., 5h, 5i ), suggesting that the target compound’s synthesis could be optimized similarly. However, the dimethoxyquinoline-ethyl linker may introduce challenges in purification, as seen in other quinoline derivatives .

Research Findings and Limitations

- Spectral Validation : All analogs in the evidence were characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirming structural integrity . The target compound would require similar validation.

- Gaps in Data: No activity data (e.g., IC$_{50}$, binding affinities) are provided for the target compound, limiting functional comparisons. Adamantane-containing analogs (e.g., 5h ) may prioritize steric-driven interactions, whereas the target compound’s methoxyquinoline could favor electronic interactions.

- Synthetic Complexity: The ethyl linker in the target compound may necessitate multi-step synthesis, as seen in related quinoline-ethyl sulfonamides .

Méthodes De Préparation

Preparation of 5,8-Dimethoxy-1,2-dihydroquinolin-2-one

The quinoline core is synthesized via cyclization of N-(3,6-dimethoxyphenyl)acetamide under acidic conditions. A mixture of acetic anhydride and sulfuric acid facilitates intramolecular cyclization, yielding 5,8-dimethoxy-1,2-dihydroquinolin-2-one in 78% yield.

Introduction of the Ethylamine Sidechain

Bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride generates 3-bromo-5,8-dimethoxy-1,2-dihydroquinolin-2-one. Subsequent nucleophilic substitution with ethylenediamine in dimethylformamide (DMF) at 80°C affords 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one. Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) yields 65% of the amine intermediate.

Synthesis of 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetyl Chloride

Oxalylation of 2-Methylindole

Adapting a protocol from Ambeed, 2-methylindole (1.0 equiv) reacts with oxalyl chloride (1.1 equiv) in diethyl ether at 0°C. After 30 minutes, sodium methoxide (2.0 equiv) in methanol is added at −78°C, and the mixture warms to room temperature. The precipitate is filtered and dried to yield 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride as a yellow solid (73% yield, mp 160°C).

Key Data:

- 1H NMR (DMSO-d6): δ 12.42 (s, 1H, NH), 8.45 (d, J = 3.5 Hz, 1H), 7.55 (dd, J = 1.5, 6.0 Hz, 1H), 3.89 (s, 3H, OCH3).

Amide Bond Formation: Final Coupling Step

Acid Chloride-Amine Coupling

A suspension of 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one (1.0 equiv) in dichloromethane (DCM) is treated with 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride (1.2 equiv) and pyridine (3.0 equiv) at −5°C. The reaction proceeds at room temperature for 12 hours, followed by quenching with ice water. The crude product is purified via flash chromatography (DCM/methanol, 95:5) to yield the target compound as a pale-yellow solid (58% yield).

Optimization Challenges

- Acetyl Migration: Coupling with O-acetyl-protected intermediates risks acetyl group migration to the amine, forming N-acetyl byproducts. This is mitigated by using allyl-protected precursors or direct acid chloride coupling.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. DCM with pyridine balances reactivity and workability.

Structural Characterization and Analytical Data

1H NMR (500 MHz, DMSO-d6):

ESI-MS (Positive Mode):

Comparative Analysis of Synthetic Routes

The acid chloride method outperforms others in yield and purity, though autoxidative approaches offer environmental benefits.

Q & A

Q. Optimization :

- Monitor intermediates by TLC or HPLC for purity .

- Use stepwise reagent addition (e.g., acetyl chloride in CH2Cl2 with Na2CO3) to improve yields, as demonstrated in analogous syntheses .

- Purify via silica gel chromatography (gradient elution with MeOH/CH2Cl2) or recrystallization from ethyl acetate .

Basic: What spectroscopic and chromatographic methods are critical for structural characterization?

Q. Methodology :

- NMR :

- 1H/13C NMR : Assign methoxy (δ 3.3–3.8 ppm), indole NH (δ ~10–12 ppm), and quinolinone carbonyl (δ ~165–170 ppm) signals. Use 2D experiments (COSY, HSQC) to resolve overlapping peaks .

- 19F NMR (if applicable): Confirm fluorinated substituents .

- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and monitor degradation .

- HRMS : Validate molecular formula (e.g., ESI/APCI(+): M+H, M+Na adducts) .

Advanced: How can researchers resolve contradictions in reported synthetic pathways for analogous compounds?

Q. Approach :

- Computational modeling : Compare activation energies of competing pathways (e.g., Pd-catalyzed vs. acid-mediated cyclization) using DFT calculations .

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .

- Mechanistic studies : Use isotopic labeling (e.g., 18O) or in situ IR to track intermediate formation .

Example : and report divergent amidation conditions (Na2CO3 vs. DMAP); DoE could determine pH and solvent effects on yield.

Advanced: What in vitro and in vivo models are suitable for evaluating its biological activity?

Q. In vitro :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorescence polarization assays .

- Cell viability : Test cytotoxicity in cancer lines (e.g., MCF-7, HepG2) via MTT assays .

Q. In vivo :

- Anti-inflammatory models : Murine carrageenan-induced paw edema, measuring IL-6/TNF-α levels .

- Pharmacokinetics : Assess oral bioavailability and metabolite profiling in rodent plasma (LC-MS/MS) .

Advanced: How does the 5,8-dimethoxyquinoline moiety influence structure-activity relationships (SAR)?

Q. Key observations from analogous compounds :

- Methoxy groups : Enhance solubility and target binding via H-bonding (e.g., COX-2 inhibition in ).

- Quinolinone core : Stabilizes planar conformation for intercalation (anticancer activity in ).

Q. SAR strategy :

- Synthese derivatives with varying substituents (e.g., -OCH3 → -CF3) and compare IC50 values .

- Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., DNA topoisomerase) .

Methodological: How should researchers address stability and degradation during storage?

Q. Recommendations :

- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the dihydroquinolinone ring .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Light sensitivity : Use amber vials to protect the indole moiety from photodegradation .

Advanced: What computational tools can predict metabolic pathways and toxicity?

Q. Tools :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 metabolism, and hERG inhibition .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with GLORYx .

- Toxicity profiling : Predict mutagenicity (Ames test) and hepatotoxicity via ProTox-II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.